

# what is N-Acetyl sulfapyridine-d4

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## Compound of Interest

Compound Name: *N-Acetyl sulfapyridine-d4*

Cat. No.: B564610

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An In-Depth Technical Guide to **N-Acetyl sulfapyridine-d4**

## Introduction

**N-Acetyl sulfapyridine-d4** is the deuterium-labeled stable isotope of N-Acetyl sulfapyridine. Its primary and critical role in scientific research is as an internal standard for highly accurate quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] N-Acetyl sulfapyridine is the major, well-absorbed metabolite of Sulfapyridine, which itself is an active metabolite of the prodrug Sulfasalazine.[3][4][5] Sulfasalazine is used in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[5] The deuteration of the phenyl ring provides a distinct mass shift without significantly altering the chemical properties, making **N-Acetyl sulfapyridine-d4** an ideal tool for pharmacokinetic and metabolic studies of its parent compounds.[1]

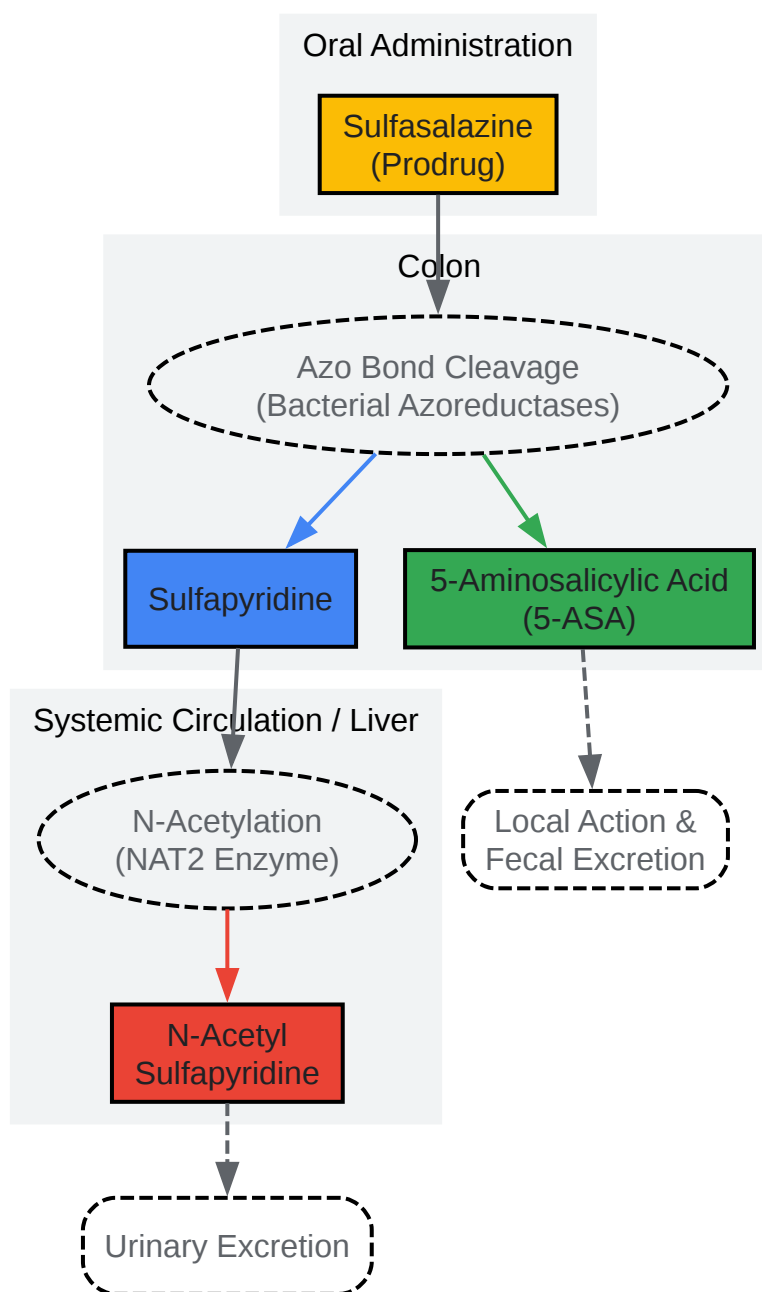
## Chemical and Physical Properties

The fundamental properties of **N-Acetyl sulfapyridine-d4** are summarized below. These characteristics are essential for method development, storage, and handling in a laboratory setting.

Property	Value	Source(s)
IUPAC Name	N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide	[6][7]
Synonyms	N4-Acetylsulfapyridine-d4, N-[4-[(2-Pyridinylamino)sulfonyl]phenyl-d4]acetamide	[4][6]
CAS Number	1189732-52-2	[4][6][8]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> D <sub>4</sub> N <sub>3</sub> O <sub>3</sub> S	[4][8]
Molecular Weight	295.35 g/mol	[4][6][8]
Exact Mass	295.09286944 Da	[6][7]
Appearance	Off-White Solid	[4]
Purity	>95% (HPLC)	[8]
Storage Conditions	+4°C or 2-8°C Refrigerator	[4][8]

## Metabolic Pathway of Parent Compound: Sulfasalazine

To understand the relevance of **N-Acetyl sulfapyridine-d4**, it is crucial to understand the metabolic journey of its parent drug, Sulfasalazine. When administered orally, Sulfasalazine acts as a prodrug. The majority of the dose reaches the colon intact, where gut bacteria cleave the azo bond.[3][9][10] This cleavage releases two primary components: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[3][5] While 5-ASA acts locally in the colon, sulfapyridine is almost completely absorbed into the bloodstream.[3][9] Absorbed sulfapyridine then undergoes systemic metabolism, primarily in the liver, where it is N-acetylated by the N-acetyltransferase 2 (NAT2) enzyme to form N-Acetyl sulfapyridine, which is then excreted in the urine.[3][11]



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Metabolic pathway of Sulfasalazine.

## Applications in Research

The principal application of **N-Acetyl sulfapyridine-d4** is as a stable isotope-labeled internal standard for bioanalytical quantification.<sup>[1]</sup> In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), internal standards are essential for achieving high precision

and accuracy. The deuterated standard is added to biological samples (e.g., plasma, tissue homogenates) at a known concentration before sample preparation. Because it is nearly identical to the non-labeled analyte, it co-elutes chromatographically and experiences similar ionization effects and losses during extraction. By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for experimental variability, leading to reliable quantification.

A specific application is the development of methods to quantify sulfasalazine and its metabolite sulfapyridine in complex biological matrices like human placenta.<sup>[12][13][14]</sup> In such studies, sulfapyridine-d4 and, by extension, **N-Acetyl sulfapyridine-d4** are used to accurately measure the exposure of these compounds in tissues.<sup>[13][14]</sup>

## Experimental Protocols

### Quantitative Analysis by LC-MS/MS

The following is a representative protocol for the simultaneous quantification of sulfasalazine and its metabolites in a biological matrix, adapted from a validated method for human placenta.<sup>[13][14]</sup> **N-Acetyl sulfapyridine-d4** would serve as the internal standard for the quantification of endogenous N-Acetyl sulfapyridine.

#### Sample Preparation:

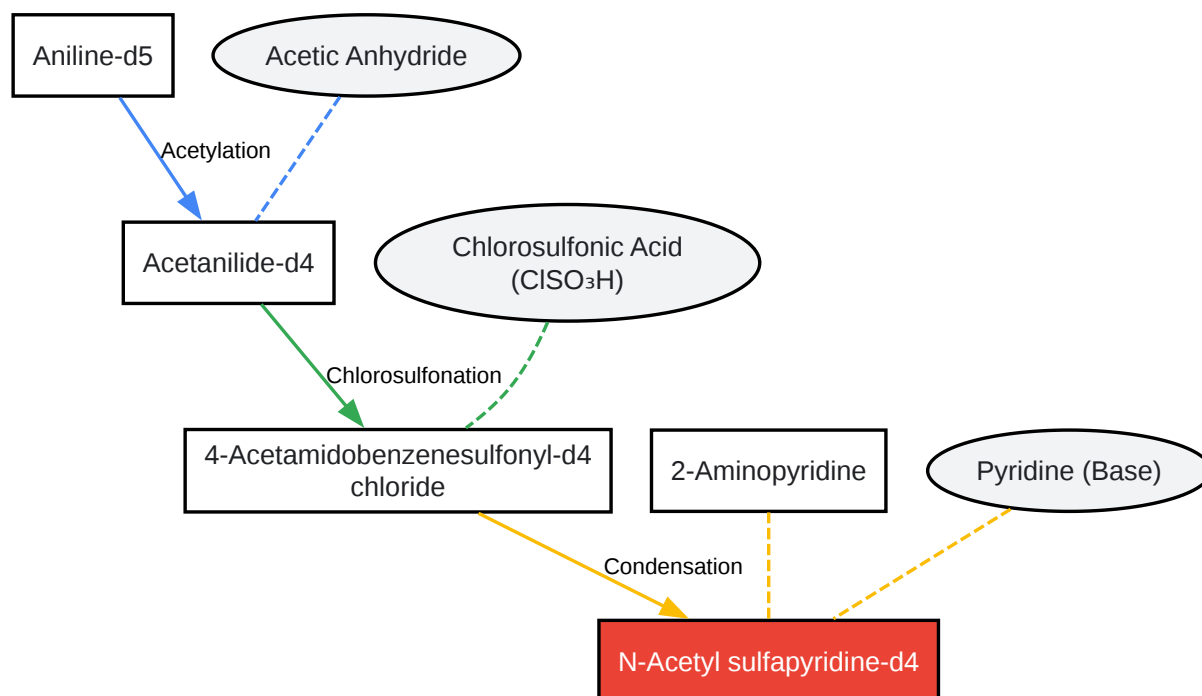
- **Homogenization:** Homogenize tissue samples using a mixture of water and methanol (1:1, v/v).
- **Internal Standard Spiking:** Add a known amount of **N-Acetyl sulfapyridine-d4** (in solution) to the homogenate.
- **Protein Precipitation:** Precipitate proteins from the sample, often using a cold organic solvent like methanol or acetonitrile.
- **Solid Phase Extraction (SPE):** Further clean the sample and concentrate the analytes using an appropriate SPE cartridge.
- **Reconstitution:** Evaporate the final eluent and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

## Chromatographic and Mass Spectrometric Conditions:

Parameter	Specification
LC Column	Agilent Poroshell EC-C18 (3.0 x 100 mm, 2.7 $\mu$ m)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile:Methanol (90:10, v/v) with 0.1% formic acid
Flow Rate	0.450 mL/min
Elution	Gradient elution
Total Run Time	~7 minutes
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS Detection	Multiple Reaction Monitoring (MRM)

## Plausible Synthetic Route

While a detailed, published protocol specifically for **N-Acetyl sulfapyridine-d4** is not readily available, a logical synthetic pathway can be constructed based on established methods for analogous sulfonamides.<sup>[15][16]</sup> The key is the use of a deuterated starting material. The synthesis would likely proceed via the chlorosulfonation of a deuterated acetanilide followed by condensation with 2-aminopyridine.



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Plausible synthetic workflow for **N-Acetyl sulfapyridine-d4**.

## Conclusion

**N-Acetyl sulfapyridine-d4** is an indispensable analytical tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its role as a stable isotope-labeled internal standard enables the robust and accurate quantification of N-Acetyl sulfapyridine, a key metabolite of the widely used drug Sulfasalazine. Understanding its properties, the metabolic pathway of its parent drug, and the analytical methods in which it is employed provides a comprehensive view of its importance in advancing pharmaceutical and clinical research.

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